molecular formula C15H14Cl2N4O2S2 B105609 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride CAS No. 554403-08-6

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride

Cat. No.: B105609
CAS No.: 554403-08-6
M. Wt: 417.3 g/mol
InChI Key: YWNBHKWSECANPP-UHFFFAOYSA-N
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Description

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride is a high affinity and selective full agonist of the serotonin 5-HT6 receptor. This compound has been extensively studied for its neuropharmacological properties, particularly its ability to modulate neurotransmitter levels in various regions of the brain. This compound has shown potential in preclinical models for the treatment of depression, anxiety, and obsessive-compulsive disorder .

Biochemical Analysis

Biochemical Properties

WAY-181187 hydrochloride mediates 5-HT6 receptor-dependent signal pathways, such as cAMP, Fyn, and ERK1/2 kinase . It interacts with these enzymes and proteins, triggering biochemical reactions that influence various cellular and molecular processes.

Cellular Effects

WAY-181187 hydrochloride has been shown to significantly increase extracellular GABA levels in the frontal cortex, hippocampus, striatum, and amygdala of rats . It does not affect concentrations in the nucleus accumbens or thalamus, and has modest to no effects on norepinephrine, serotonin, dopamine, or glutamate levels in these areas .

Molecular Mechanism

The molecular mechanism of action of WAY-181187 hydrochloride involves its binding to the 5-HT6 receptor, which leads to the activation of signal pathways such as cAMP, Fyn, and ERK1/2 kinase . This results in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It has been shown to induce robust increases in extracellular GABA levels in various brain regions of rats .

Dosage Effects in Animal Models

In animal models, the effects of WAY-181187 hydrochloride vary with different dosages. Acute administration of WAY-181187 hydrochloride at doses of 3-30 mg/kg significantly increased extracellular GABA concentrations without altering the levels of glutamate or norepinephrine .

Metabolic Pathways

It is known to interact with the 5-HT6 receptor, which is involved in various metabolic processes .

Preparation Methods

The synthesis of 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes an imidazo[2,1-b][1,3]thiazole ring system. The synthetic route typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.

    Substitution: This type of reaction involves replacing one functional group with another, which can be useful for modifying the compound’s activity or selectivity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride has been widely studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Some of its key research applications include:

Comparison with Similar Compounds

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride is similar to other 5-HT6 receptor agonists, such as WAY-208466. Both compounds have high affinity and selectivity for the 5-HT6 receptor and produce similar neuropharmacological effects. this compound has been shown to have a more robust effect on gamma-aminobutyric acid levels in certain brain regions compared to WAY-208466 .

Similar Compounds

  • WAY-208466
  • SB-271046 (5-HT6 receptor antagonist used in studies to block the effects of this compound)

This compound’s unique ability to selectively increase gamma-aminobutyric acid levels in specific brain regions without significantly affecting other neurotransmitters sets it apart from other similar compounds .

Properties

IUPAC Name

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNBHKWSECANPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554403-08-6
Record name WAY-181187 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0554403086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-181187 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGK56C5380
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
Reactant of Route 2
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
Reactant of Route 3
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
Reactant of Route 4
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
Reactant of Route 5
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride

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